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In the landscape of chemical synthesis and catalysis, understanding the steric influence of

molecular components is paramount for predicting reaction outcomes, optimizing catalyst

performance, and designing novel molecular architectures. This guide provides a detailed

comparison of the steric properties of bimesityl and triphenylphosphine, two bulky substituents

frequently encountered in organic and organometallic chemistry. While both are known for their

significant steric hindrance, they exert their influence in different chemical contexts.

Triphenylphosphine is a ubiquitous ligand in coordination chemistry, and its steric bulk is a key

determinant of the reactivity of the metal centers to which it is coordinated. Bimesityl, a
sterically hindered biaryl compound, is often used to study the effects of steric congestion on

molecular conformation and reactivity in organic systems.

This comparison will delve into the quantitative measures of their steric bulk, detail the

experimental protocols for these measurements, and provide a visual representation of the

concepts and workflows involved.

Quantitative Comparison of Steric Parameters
The steric bulk of a molecule can be quantified using several parameters. For ligands like

triphenylphosphine, the most common metrics are the Tolman cone angle (θ) and the percent

buried volume (%Vbur). The Tolman cone angle provides a measure of the solid angle

occupied by a ligand at a defined metal-ligand distance. The percent buried volume offers a

more nuanced view by calculating the percentage of the volume of a sphere around the metal

center that is occupied by the ligand.
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For non-ligand molecules like bimesityl, these parameters are not directly applicable. Instead,

its steric influence is often discussed in the context of rotational barriers and non-bonded

interactions. However, computational methods can provide valuable insights into its steric

profile through calculations of molecular volume and surface area.

Parameter Bimesityl Triphenylphosphine

Tolman Cone Angle (θ) Not Applicable 145°[1][2]

Percent Buried Volume

(%Vbur)
Not Applicable

~29.5% (calculated for Au(I)

complexes)

Experimental Protocols
Determination of Tolman Cone Angle (for
Triphenylphosphine)
The Tolman cone angle is a concept introduced by Chadwick A. Tolman and was originally

determined from measurements of physical models of nickel-phosphine complexes.[3] Modern

approaches often utilize crystallographic data or computational modeling.

Methodology using X-ray Crystallography:

Crystal Structure Determination: Obtain a high-quality single crystal of a metal complex

containing the triphenylphosphine ligand, for example, a tetrahedral nickel complex.[3]

Data Collection: Collect X-ray diffraction data from the crystal.

Structure Refinement: Solve and refine the crystal structure to obtain the precise atomic

coordinates of the metal center, the phosphorus atom, and all atoms of the phenyl groups.

Measurement of Metal-Phosphorus Bond Length: Determine the bond length between the

metal and the phosphorus atom (M-P). For the original Tolman scale, a standard Ni-P bond

length of 2.28 Å was used.[4]

Identification of Outermost Atoms: Identify the hydrogen atoms on the periphery of the

phenyl groups.
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Calculation of the Cone Angle: The cone angle is defined as the apex angle of a cone,

centered on the metal atom, which just encloses the van der Waals radii of all atoms of the

ligand.[3] Computationally, this can be done by calculating the angle from the metal to the

outermost hydrogen atoms of the phenyl rings, considering their van der Waals radii. For

asymmetrical ligands, the half-angles of each substituent are averaged and then doubled.[3]

Determination of Percent Buried Volume (%Vbur) (for
Triphenylphosphine)
The percent buried volume (%Vbur) is a more recent and often more accurate measure of a

ligand's steric bulk, developed by Nolan and Cavallo.[5] It is typically calculated using

computational methods based on crystallographic data.

Computational Methodology:

Obtain Atomic Coordinates: Start with the atomic coordinates of a metal-triphenylphosphine

complex from X-ray crystallography or a computationally optimized geometry.

Define the Sphere: Center a sphere of a defined radius (typically 3.5 Å) on the metal atom.[2]

[6]

Define the Ligand: Specify which atoms belong to the triphenylphosphine ligand.

Calculate Ligand Volume within the Sphere: Use specialized software, such as SambVca, to

calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall

within the 3.5 Å sphere around the metal.[1][6][7]

Calculate Percent Buried Volume: The %Vbur is the ratio of the volume occupied by the

ligand within the sphere to the total volume of the sphere, expressed as a percentage.[2]

%Vbur = (Volume of ligand in sphere / Total volume of sphere) x 100

Visualizing Steric Effects and Experimental
Workflows
To better understand the concepts discussed, the following diagrams illustrate the logical

relationship in comparing the steric effects of bimesityl and triphenylphosphine, and the
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experimental workflow for determining the percent buried volume.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1605842?utm_src=pdf-custom-synthesis
https://www.ionicviper.org/fiveslidesabout/five-slides-about-percent-buried-volume-vbur
https://docsbot.ai/prompts/technical/percent-buried-volume-method
https://en.wikipedia.org/wiki/Ligand_cone_angle
https://diposit.ub.edu/dspace/bitstream/2445/142957/1/691273.pdf
https://www.bohrium.com/paper-details/percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry/811812087285153794-3407
https://www.bohrium.com/paper-details/percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry/811812087285153794-3407
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321245/
https://scispace.com/papers/sambvca-a-web-application-for-the-calculation-of-the-buried-2zwzp3o8u0
https://scispace.com/papers/sambvca-a-web-application-for-the-calculation-of-the-buried-2zwzp3o8u0
https://www.benchchem.com/product/b1605842#comparing-the-steric-effects-of-bimesityl-and-triphenylphosphine
https://www.benchchem.com/product/b1605842#comparing-the-steric-effects-of-bimesityl-and-triphenylphosphine
https://www.benchchem.com/product/b1605842#comparing-the-steric-effects-of-bimesityl-and-triphenylphosphine
https://www.benchchem.com/product/b1605842#comparing-the-steric-effects-of-bimesityl-and-triphenylphosphine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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